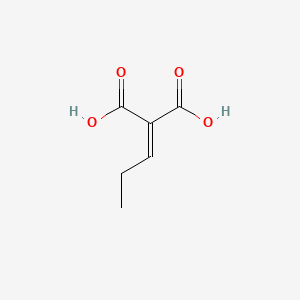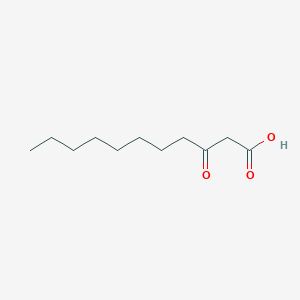
3-Oxoundecanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Oxoundecanoic acid is an organic compound belonging to the class of medium-chain keto acids and derivatives. It has a molecular formula of C11H20O3 and is characterized by a keto group at the third carbon of an undecanoic acid chain. This compound is hydrophobic, practically insoluble in water, and relatively neutral .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3-Oxoundecanoic acid can be synthesized through the oxidation of 1,10-undecanediol. The oxidation process can yield 10-hydroxyundecanal, 10-oxoundecanal, or 10-oxoundecanoic acid depending on the amount of oxidizing agent used .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the controlled oxidation of undecanoic acid derivatives under specific conditions to achieve the desired keto acid.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Oxoundecanoic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of dicarboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming hydroxy acids.
Substitution: The keto group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can react with the keto group under acidic or basic conditions.
Major Products:
Oxidation: Dicarboxylic acids.
Reduction: Hydroxy acids.
Substitution: Substituted keto acids or alcohols.
Applications De Recherche Scientifique
3-Oxoundecanoic acid has various applications in scientific research:
Chemistry: It serves as an intermediate in organic synthesis and is used in the study of reaction mechanisms.
Biology: It is studied for its role in metabolic pathways and its interactions with enzymes.
Medicine: Research explores its potential therapeutic effects, particularly in antifungal treatments.
Industry: It is used in the production of specialty chemicals and as a precursor for more complex molecules.
Mécanisme D'action
The mechanism of action of 3-oxoundecanoic acid involves its interaction with cellular components. In antifungal applications, it triggers oxidative stress, leading to changes in fatty acid, phospholipid, and ergosterol synthesis. Increased levels of reactive oxygen species cause damage to the cell membrane and cell wall, ultimately affecting fungal viability .
Comparaison Avec Des Composés Similaires
Undecanoic acid: A monocarboxylic acid with antimycotic properties.
3-Oxodecanoic acid: Another medium-chain keto acid with similar structural features.
Uniqueness: 3-Oxoundecanoic acid is unique due to its specific keto group placement, which influences its reactivity and interaction with biological systems. Its hydrophobic nature and relatively neutral pH also distinguish it from other keto acids.
Propriétés
Numéro CAS |
4435-85-2 |
|---|---|
Formule moléculaire |
C11H20O3 |
Poids moléculaire |
200.27 g/mol |
Nom IUPAC |
3-oxoundecanoic acid |
InChI |
InChI=1S/C11H20O3/c1-2-3-4-5-6-7-8-10(12)9-11(13)14/h2-9H2,1H3,(H,13,14) |
Clé InChI |
RYAXOIRSQGWHQD-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC(=O)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



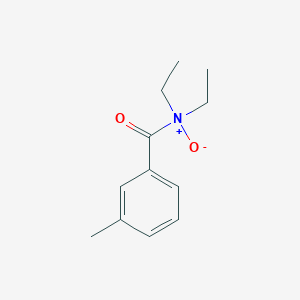


![1-Ethyl-3-[(prop-2-en-1-yl)oxy]quinolin-2(1H)-one](/img/structure/B14176566.png)
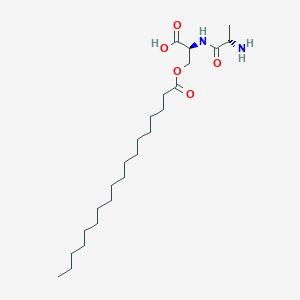

![9H-3-Thia-4,9,10a-triazacyclopenta[b]fluoren-10-one, 1,2-dihydro-](/img/structure/B14176578.png)
![2,8-Bis(phenylethynyl)-5H-5lambda~6~-dibenzo[b,d]thiophene-5,5-dione](/img/structure/B14176581.png)
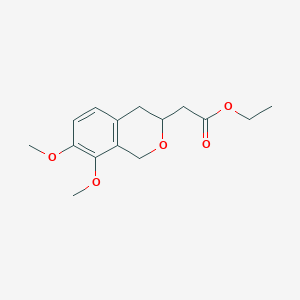
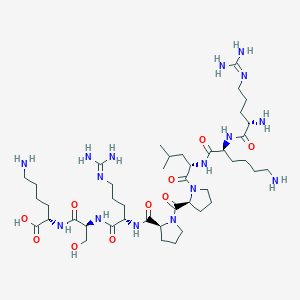

![Ethyl 2-(6-fluorobenzo[D]thiazol-2-YL)acetate](/img/structure/B14176592.png)
